(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione
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Overview
Description
The compound (2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione is a complex organic molecule characterized by multiple hydroxyl groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of hydrazone and diazenyl linkages. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include hydrazine derivatives, phenolic compounds, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diazenyl and hydrazone linkages can be reduced to amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and carbonyl compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s multiple hydroxyl groups allow for hydrogen bonding, which can enhance its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
Adapalene Related Compound E: Utilized in dermatological applications.
Uniqueness
What sets this compound apart is its unique combination of hydrazone and diazenyl linkages, along with multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile molecule for various applications in research and industry.
Properties
Molecular Formula |
C42H48N6O21 |
---|---|
Molecular Weight |
972.9 g/mol |
IUPAC Name |
(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C42H48N6O21/c49-13-22-28(52)34(58)37(61)40(67-22)64-19-7-1-16(2-8-19)43-46-25-31(55)26(47-44-17-3-9-20(10-4-17)65-41-38(62)35(59)29(53)23(14-50)68-41)33(57)27(32(25)56)48-45-18-5-11-21(12-6-18)66-42-39(63)36(60)30(54)24(15-51)69-42/h1-12,22-24,28-30,34-44,49-54,56,58-63H,13-15H2/b46-25-,47-26+,48-45?/t22-,23-,24-,28+,29+,30+,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 |
InChI Key |
CDYGCPPQERMCPE-MIFOBNPXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/2\C(=C(C(=O)/C(=N/NC3=CC=C(C=C3)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)/C2=O)N=NC5=CC=C(C=C5)O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1NN=C2C(=C(C(=O)C(=NNC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C2=O)N=NC5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
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